molecular formula C27H25NO7 B6544235 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide CAS No. 929471-22-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

Cat. No. B6544235
CAS RN: 929471-22-7
M. Wt: 475.5 g/mol
InChI Key: NFXCIVWIEDSPKL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide, also known as DMBC, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. DMBC is an interesting compound due to its unique chemical structure and its potential applications in a wide range of scientific disciplines.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide has been studied extensively in recent years for its potential applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and molecular biology. It has been used to study the structure and function of proteins and other biomolecules, as well as to investigate the mechanism of action of drugs. It has also been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide is not fully understood at this time. However, it is believed to act as an agonist of the G-protein coupled receptor, GPR55, which is involved in the regulation of multiple physiological processes. It is believed that N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide may be able to modulate the activity of GPR55, which could potentially lead to beneficial effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide have been studied extensively in recent years. It has been shown to have a wide range of effects on various biological processes, including cell proliferation, apoptosis, and gene expression. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-tumorigenic effects. Additionally, it has been shown to have an effect on the expression of certain proteins, such as GPR55 and PPARγ.

Advantages and Limitations for Lab Experiments

The use of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide in laboratory experiments has several advantages. It is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it is stable in a wide range of conditions and can be stored for long periods of time. However, there are also some limitations to using N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide in laboratory experiments. It can be toxic to certain cells, and it can interfere with certain biochemical processes. Additionally, it can be difficult to control the concentration of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide in laboratory experiments.

Future Directions

There are several potential future directions for N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide research. One potential direction is to further investigate the mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide and its effects on various biological processes. Another potential direction is to explore the potential therapeutic applications of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide, such as its use in the treatment of certain diseases. Additionally, further research could be conducted to explore the potential side effects of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide and to develop methods for controlling its concentration in laboratory experiments. Finally, further research could be conducted to optimize the synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide and to develop more efficient methods for purifying the compound.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide involves the use of a palladium-catalyzed reaction between 3,4-dimethoxybenzoyl chloride and 3-methyl-1-benzofuran-6-ylmagnesium bromide. The reaction is conducted at room temperature in the presence of a palladium catalyst. The reaction results in the formation of the desired product, N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide. The product is then isolated and purified using column chromatography.

properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-19-9-8-18(28-27(30)17-7-11-21(32-3)24(13-17)34-5)14-22(19)35-26(15)25(29)16-6-10-20(31-2)23(12-16)33-4/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCIVWIEDSPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

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